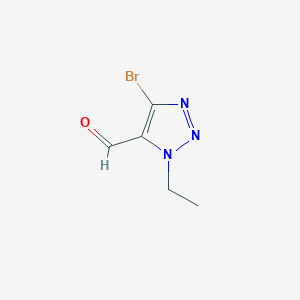
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4th position, an ethyl group at the 1st position, and a formyl group at the 5th position of the triazole ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde typically involves a multi-step process. One common method starts with the cycloaddition reaction between an azide and an alkyne to form the triazole ring. This is followed by bromination at the 4th position and subsequent formylation at the 5th position. The reaction conditions often require the use of catalysts such as copper(I) salts for the cycloaddition and N-bromosuccinimide (NBS) for the bromination step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carboxylic acid.
Reduction: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-methanol.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of enzyme inhibitors and other bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The bromine atom and formyl group play crucial roles in the binding interactions with the enzyme’s active site. The compound’s ability to form hydrogen bonds and other non-covalent interactions with biological targets is essential for its activity .
類似化合物との比較
4-Bromo-1-ethyl-1H-1,2,3-triazole: Lacks the formyl group, making it less reactive in certain chemical reactions.
1-Ethyl-1H-1,2,3-triazole-5-carbaldehyde: Lacks the bromine atom, which affects its reactivity and binding properties.
4-Bromo-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Has a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
Uniqueness: 4-Bromo-1-ethyl-1H-1,2,3-triazole-5-carbaldehyde is unique due to the combination of the bromine atom, ethyl group, and formyl group on the triazole ring. This unique structure imparts specific reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
特性
分子式 |
C5H6BrN3O |
|---|---|
分子量 |
204.02 g/mol |
IUPAC名 |
5-bromo-3-ethyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6BrN3O/c1-2-9-4(3-10)5(6)7-8-9/h3H,2H2,1H3 |
InChIキー |
YLRMJGVTZGZHCP-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



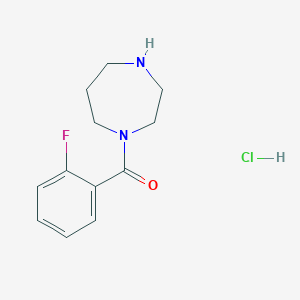
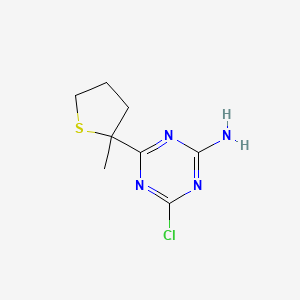
![3-[1-(Aminomethyl)cyclopropyl]-1-methylpyrrolidin-3-ol](/img/structure/B13206124.png)
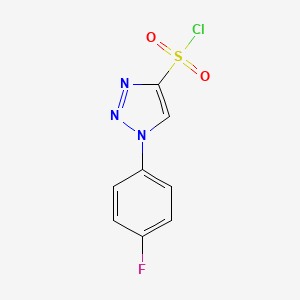
![3-Cyano-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13206143.png)
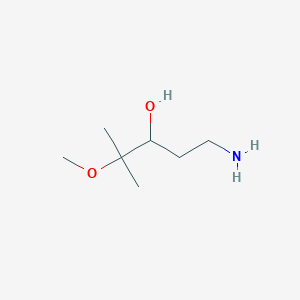

![1-{[(Benzyloxy)carbonyl]amino}-3-methylcyclopentane-1-carboxylic acid](/img/structure/B13206152.png)
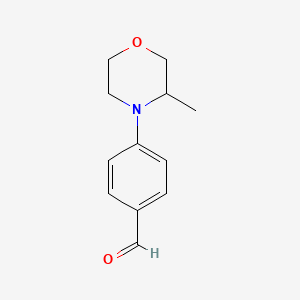
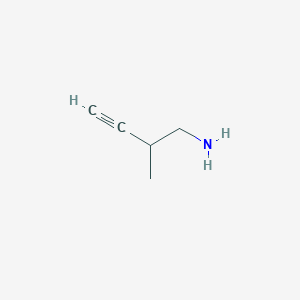
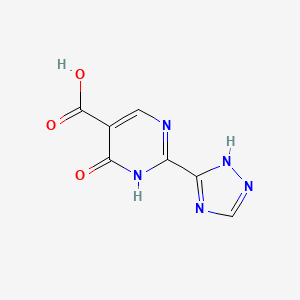
![3-[(Furan-2-yl)methyl]azetidine](/img/structure/B13206180.png)
![1-(Propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13206186.png)
